molecular formula C17H22N4O2S B15121696 N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B15121696
M. Wt: 346.4 g/mol
InChI Key: OUDNNNOMAJNYLK-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a benzenesulfonyl group and a pyrimidin-2-amine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the Pyrimidin-2-amine Moiety: The final step involves the coupling of the piperidine derivative with a pyrimidin-2-amine precursor under suitable reaction conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl) benzamide: Known for its cytotoxic effects against cancer cells.

    4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide: Explored for its pharmacological properties.

Uniqueness

N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperidine ring, benzenesulfonyl group, and pyrimidin-2-amine moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C17H22N4O2S/c1-14-11-18-17(19-12-14)20(2)15-7-6-10-21(13-15)24(22,23)16-8-4-3-5-9-16/h3-5,8-9,11-12,15H,6-7,10,13H2,1-2H3

InChI Key

OUDNNNOMAJNYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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